Rebaudioside D (Reb D) is a natural, non-caloric sweetener found in the leaves of the Stevia rebaudiana Bertoni plant. [] It belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of the stevia plant. [] Reb D is a minor component of the stevia leaf, typically found in much lower concentrations than other steviol glycosides like stevioside and rebaudioside A. [, , , ] Despite its low abundance, Reb D has gained significant attention in recent years due to its superior sweetness profile, lacking the bitterness and aftertaste often associated with other steviol glycosides. [, , , , ] This makes Reb D a promising candidate for use as a natural, low-calorie sweetener in food and beverages. [, , , , , ]
To overcome the limitations of direct extraction, researchers have focused on developing sustainable and efficient methods for Reb D production. Enzymatic bioconversion has emerged as a promising strategy. This approach involves using specific enzymes to convert readily available steviol glycosides, such as stevioside or rebaudioside A, into Reb D. [, ]
Rebaudioside D is a tetracyclic diterpene glycoside. [] Its complete chemical name is 13-[(2-O-β-D-glucopyranosyl-6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester. [] The molecule consists of a steviol aglycone core attached to five glucose molecules via glycosidic bonds. [, ] The specific arrangement of these glucose moieties distinguishes Reb D from other steviol glycosides and contributes to its unique sweetness profile.
Several isomers of Reb D have been identified, including rebaudioside D2 and rebaudioside M2. [, ] These isomers have minor structural differences in the glycosidic bond linkages. For instance, rebaudioside D2 possesses a rare 1→6 sugar linkage, which distinguishes it from Reb D. [] Understanding the structural variations among Reb D and its isomers is crucial as they can impact the sweetness and other properties of the compounds.
Reb D, like other steviol glycosides, can undergo hydrolysis, breaking down into smaller molecules. This process typically occurs in the presence of acids or enzymes. [, , , ]
The biosynthesis of Reb D involves a series of glycosylation reactions where glucose molecules are sequentially added to the steviol aglycone core. [, ] This process is catalyzed by specific UGT enzymes. [, , ] The development of enzymatic bioconversion strategies relies on understanding the glycosylation reactions involved in Reb D synthesis. By utilizing specific UGTs, researchers can efficiently convert readily available steviol glycosides into Reb D. [, ]
Catalytic hydrogenation, using catalysts like Pd(OH)2, can reduce the double bond in the steviol aglycone core of Reb D. [] This reaction leads to the formation of dihydro derivatives of Reb D. [] While these derivatives might have altered sweetness profiles, their potential applications as sweeteners have not been fully explored.
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